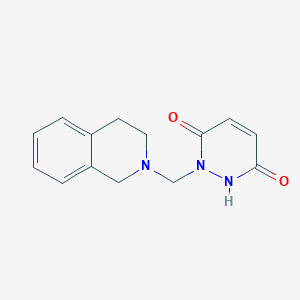

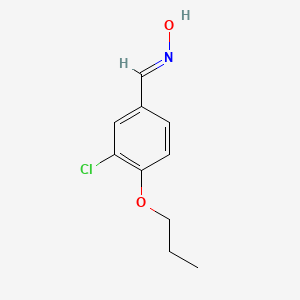

2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone is a chemical compound with potential interest in various fields of chemistry and pharmacology. The synthesis and analysis of its structure, as well as its chemical and physical properties, provide valuable insights into its potential applications and behaviors in different chemical environments.

Synthesis Analysis

The synthesis of related pyridazinone derivatives, including methods that could potentially be applied to the synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone, involves multi-step chemical reactions. For example, the synthesis involves steps like furan recyclization reactions to create complex heterocyclic systems or utilizing reactions with secondary amines and formaldehyde to yield N-Mannich bases, which are critical in forming the pyridazinone core structure (Butin et al., 2007); (Mustafa et al., 1964).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their chemical behavior and interactions. The stereochemistry, resulting from asymmetric centers, affects their pharmacological profile and chemical reactivity. Stereoisomers of similar compounds have been synthesized to study their different biological activities, indicating the importance of molecular structure in determining the compound's properties and potential applications (Howson et al., 1988).

Chemical Reactions and Properties

The chemical reactions and properties of pyridazinone derivatives are influenced by their functional groups and molecular framework. For example, the autoxidation of hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones, showcasing the reactivity of these compounds under oxidative conditions and their potential for creating complex heterocyclic systems (Mostafa et al., 2022).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application in different fields. These properties are determined by the compound's molecular structure and can be analyzed using various techniques, including IR, NMR, mass spectral data, and X-ray structure analysis, to elucidate the compound's detailed physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential to undergo a range of chemical transformations, are essential for understanding the utility and application of pyridazinone derivatives. Studies on these compounds reveal their versatile chemistry, including their ability to inhibit platelet aggregation and exhibit hypotensive activities, highlighting the significance of their chemical properties in medicinal chemistry (Thyes et al., 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis and evaluation of the biological activities of derivatives related to "2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone" have been a subject of interest. For instance, Howson et al. (1988) detailed the synthesis and biological activity of stereoisomers of a compound with both vasodilation and beta-adrenergic antagonist activity, showcasing the diverse pharmacological profiles of each stereoisomer Howson et al., 1988.

Chemical Properties and Tautomerism

Gerega et al. (2007) conducted a study on the oxo-hydroxy tautomerism and phototautomerism of heterocyclic compounds, including derivatives of the "2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-hydroxy-3(2H)-pyridazinone". This research provides insights into the effects of benzene annelation on the stability of oxo and hydroxy tautomers, revealing important links between aromaticity and tautomerism Gerega et al., 2007.

Application in Drug Discovery

Pattison et al. (2009) explored the use of pyridazinone scaffolds for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution. This methodology has potential applications in drug discovery, demonstrating the versatility of pyridazinone derivatives in synthesizing polyfunctional systems Pattison et al., 2009.

Novel Heterocyclic Systems

Butin et al. (2007) reported the synthesis of the novel heterocyclic system "4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one" through acid-catalyzed recyclization, highlighting the potential for creating new molecules with unique properties for further pharmacological exploration Butin et al., 2007.

Aldosterone Synthase Inhibition

Lucas et al. (2011) investigated the structure-activity and structure-selectivity relationships of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives as aldosterone synthase inhibitors. This research provides valuable insights into designing more potent and selective inhibitors for treating conditions like hyperaldosteronism Lucas et al., 2011.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1H-pyridazine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(15-13)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTACTMCEADZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CN3C(=O)C=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-hydroxypyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)